molecular formula C10H18O B1615481 2,7-Dimethyloct-5-en-4-one CAS No. 68419-46-5

2,7-Dimethyloct-5-en-4-one

Cat. No.: B1615481
CAS No.: 68419-46-5
M. Wt: 154.25 g/mol
InChI Key: CZOUKEVZSCNCAE-UHFFFAOYSA-N
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Description

2,7-Dimethyloct-5-en-4-one is an organic compound with the molecular formula C10H18O It is characterized by its unique structure, which includes a double bond and a ketone functional group

Scientific Research Applications

2,7-Dimethyloct-5-en-4-one has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,7-Dimethyloct-5-en-4-one can be synthesized through multiple synthetic routes. One common method involves the reaction of 2-methylpentene with methanol under acid-catalyzed conditions to form 2,7-dimethyloctanol. This intermediate is then oxidized to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step reactions. For example, a two-step process includes the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, followed by heating with trifluoroacetic acid (CF3COOH) in dichloromethane (CH2Cl2) .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyloct-5-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like hydrogen halides (HX) can be used for addition reactions across the double bond.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated compounds.

Mechanism of Action

The mechanism of action of 2,7-dimethyloct-5-en-4-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

    2,7-Dimethyloctan-4-one: Similar structure but lacks the double bond.

    2,7-Dimethyl-5-octen-4-one: Another isomer with a different position of the double bond.

Uniqueness: 2,7-Dimethyloct-5-en-4-one is unique due to its specific combination of a double bond and a ketone group, which allows it to participate in a variety of chemical reactions and makes it versatile for different applications .

Properties

IUPAC Name

2,7-dimethyloct-5-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(11)7-9(3)4/h5-6,8-9H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOUKEVZSCNCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C=CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68419-46-5
Record name 2,7-Dimethyl-5-octen-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68419-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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